molecular formula C20H25N3O5S B5302028 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide

3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide

Cat. No. B5302028
M. Wt: 419.5 g/mol
InChI Key: AFBPJNOWYPXRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide, also known as MPSP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPSP is a selective inhibitor of the protein kinase B (AKT) pathway, which is involved in cell growth, proliferation, and survival. In

Mechanism of Action

3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide selectively inhibits the AKT pathway by binding to the pleckstrin homology (PH) domain of AKT and preventing its activation. The AKT pathway is involved in many cellular processes, including cell growth, proliferation, and survival. In cancer cells, the AKT pathway is frequently activated, leading to uncontrolled cell growth and survival. By inhibiting the AKT pathway, 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide can inhibit the AKT pathway and promote cell death. In muscle cells, 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide can improve insulin sensitivity and glucose uptake. In neurons, 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide can protect against oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide has several advantages for lab experiments. It is a selective inhibitor of the AKT pathway, which allows for the study of the specific effects of AKT inhibition. 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. However, there are also limitations to the use of 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide in lab experiments. 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide may have off-target effects, which can complicate the interpretation of results. Additionally, the synthesis of 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide is complex and may be difficult to reproduce in different labs.

Future Directions

There are several future directions for research on 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide. One area of research is the development of more potent and selective inhibitors of the AKT pathway. Another area of research is the investigation of the effects of 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide in combination with other therapies, such as chemotherapy and radiation therapy. Additionally, the potential therapeutic applications of 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide in other diseases, such as cardiovascular disease, may also be explored.

Synthesis Methods

The synthesis of 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide involves several steps. The first step is the reaction of 2-methoxy-5-nitrobenzenesulfonamide with morpholine in the presence of a base to form 2-methoxy-5-(4-morpholinylsulfonyl)aniline. The second step involves the reaction of 2-methoxy-5-(4-morpholinylsulfonyl)aniline with 3-pyridinemethanol in the presence of a base to form 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide, which is 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide.

Scientific Research Applications

3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide has been shown to inhibit the AKT pathway, which is frequently activated in cancer cells and promotes their growth and survival. 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. In diabetes, 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide has been shown to improve insulin sensitivity and glucose uptake in muscle cells. In neurodegenerative disorders, 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

3-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-27-19-6-5-18(29(25,26)23-9-11-28-12-10-23)13-17(19)4-7-20(24)22-15-16-3-2-8-21-14-16/h2-3,5-6,8,13-14H,4,7,9-12,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBPJNOWYPXRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)CCC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide

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